N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride
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Description
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C25H32ClN3O5S and its molecular weight is 522.06. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins . This results in a reduction of inflammation and pain, as prostaglandins are responsible for these responses .
Result of Action
The inhibition of the COX enzymes and the subsequent reduction in prostaglandin production result in anti-inflammatory effects . Specifically, compounds similar to the one have shown significant anti-inflammatory and analgesic activities .
Biochemical Analysis
Cellular Effects
Some related compounds have shown antiproliferative activity in various cellular models, including yeast and human tumor cells . These compounds may induce cell death mainly by apoptosis
Molecular Mechanism
Some related compounds have been found to bind to DNA, causing DNA cleavage and genotoxicity . They may also interact with enzymes, potentially inhibiting or activating them
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5S.ClH/c1-16-12-19-22(13-17(16)2)34-25(26-19)28(7-6-27-8-10-33-11-9-27)24(29)18-14-20(30-3)23(32-5)21(15-18)31-4;/h12-15H,6-11H2,1-5H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOSBKOQONBFMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.